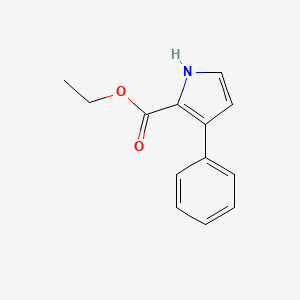

Ethyl 3-phenyl-1H-pyrrole-2-carboxylate

Description

Contextualization of the Ethyl 3-phenyl-1H-pyrrole-2-carboxylate Scaffold within Heterocyclic Chemistry Research

Heterocyclic compounds, which feature cyclic structures containing atoms of at least two different elements, are fundamental to the field of medicinal chemistry. scitechnol.com Among these, the pyrrole (B145914) ring, a five-membered aromatic heterocycle with one nitrogen atom, is a particularly significant scaffold. scitechnol.comnih.gov This core is present in a multitude of natural products and synthetic molecules, demonstrating a wide array of biological activities. nih.govrsc.org The versatility of the pyrrole ring allows it to participate in various chemical reactions, enabling the synthesis of a diverse library of derivatives. nih.govnih.gov

The this compound scaffold is a specific example of a substituted pyrrole that has garnered attention in chemical research. It belongs to the class of pyrrole-2-carboxylates, which are recognized as important pharmacophores. nih.gov The structure combines the core pyrrole ring with an ethyl carboxylate group at position 2 and a phenyl group at position 3. The arrangement and nature of these substituents are crucial in determining the molecule's chemical properties and its interactions in biological systems. mdpi.com The synthesis of this scaffold can be achieved through methods such as the silver-catalyzed cycloaddition of terminal alkynes with isocyanides; for instance, reacting phenylacetylene (B144264) with ethyl 2-isocyanoacetate. rsc.org

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 21390-88-5 |

| Molecular Formula | C13H13NO2 |

This data is compiled from chemical databases for the specified compound. chemicalbook.comchemicalbook.com

Research Significance of this compound in Advanced Chemical and Biological Investigations

The significance of the this compound scaffold lies in its role as a key building block for the synthesis of more complex molecules with potential therapeutic applications. researchgate.netnih.gov Pyrrole derivatives are actively investigated for a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. nih.govmdpi.commdpi.com

Functionalized pyrrole scaffolds are considered important chemotypes for developing inhibitors of biological targets like protein kinases. nih.govmdpi.com Research has shown that modifications to the pyrrole core, including the addition of phenyl and carboxylate groups, can lead to compounds with significant bioactivity. nih.govnih.gov For example, derivatives of pyrrole-2-carboxamides have been designed as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a crucial target for developing new treatments for drug-resistant tuberculosis. nih.gov In these studies, the presence of phenyl groups on the pyrrole ring was found to be a key factor for improving anti-TB activity. nih.gov

Furthermore, specific pyrrole-carboxylate esters serve as essential intermediates in the synthesis of drug candidates. Ethyl 3-fluoro-1H-pyrrole-2-carboxylate, a closely related analogue, is a key fragment for a potent drug candidate against the Hepatitis B virus. researchgate.netnih.gov The research into such compounds highlights the modular nature of the pyrrole scaffold, where different substituents can be introduced to modulate biological activity and target specificity. The this compound structure, therefore, represents a valuable starting point for the discovery and development of novel bioactive agents.

Table 2: Examples of Biological Activities of Related Pyrrole Scaffolds

| Pyrrole Derivative Class | Investigated Biological Activity | Research Focus |

|---|---|---|

| Pyrrole-2-carboxamides | Antibacterial (Anti-TB) | Design of MmpL3 inhibitors to combat drug-resistant tuberculosis. nih.gov |

| Pyrrole-3-carboxamides | Anticancer | Development of EZH2 inhibitors for cancer therapy. rsc.org |

| Cinnamic-pyrrole hybrids | Anti-inflammatory, Antioxidant | Synthesis of multifunctional agents targeting inflammation pathways. mdpi.com |

| Phenyl-1H-pyrrole-carboxamides | Antiviral (Anti-HIV) | Lead optimization for HIV-1 entry inhibitors targeting gp120. scitechnol.com |

This table summarizes findings from various studies on different classes of pyrrole derivatives, illustrating the broad therapeutic potential of the core scaffold.

Structure

3D Structure

Properties

Molecular Formula |

C13H13NO2 |

|---|---|

Molecular Weight |

215.25 g/mol |

IUPAC Name |

ethyl 3-phenyl-1H-pyrrole-2-carboxylate |

InChI |

InChI=1S/C13H13NO2/c1-2-16-13(15)12-11(8-9-14-12)10-6-4-3-5-7-10/h3-9,14H,2H2,1H3 |

InChI Key |

CABKYOUETSTTNE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=CN1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 3 Phenyl 1h Pyrrole 2 Carboxylate and Its Derivatives

Established Synthetic Pathways for Ethyl 3-phenyl-1H-pyrrole-2-carboxylate Analogues

Cyclocondensation and Knorr-Type Reactions

The Knorr pyrrole (B145914) synthesis and related cyclocondensation reactions represent a classical and widely utilized method for the formation of the pyrrole ring. The fundamental approach of the Knorr synthesis involves the condensation of an α-amino-ketone with a β-ketoester. nih.gov The mechanism commences with the condensation of the amine and ketone to form an imine, which then tautomerizes to an enamine. Subsequent cyclization and elimination of water lead to the aromatic pyrrole ring. nih.gov Due to the propensity of α-amino-ketones to self-condense, they are often generated in situ from the corresponding oxime. nih.gov

A contemporary one-pot variation of this approach involves the reaction of chalcones (1,3-diaryl-2-propen-1-ones) with glycine esters, which proceeds through an electrocyclic ring closure followed by oxidation to yield highly substituted pyrrole-2-carboxylates. This method has been successfully employed to synthesize a range of analogues of this compound. The reaction tolerates a variety of functional groups on the aryl rings of the chalcone precursor. The oxidation of the intermediate dihydropyrrole can be achieved using stoichiometric oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or through catalytic methods involving copper(II) and air. researchgate.net

Below is a table summarizing the synthesis of various this compound analogues via this one-pot cyclocondensation-oxidation sequence.

| Entry | R1 | R2 | Product | Yield (%) |

| 1 | Phenyl | Naphth-2-yl | Ethyl 5-(naphth-2-yl)-3-phenyl-1H-pyrrole-2-carboxylate | 55 |

| 2 | 3-Nitrophenyl | 4-Chlorophenyl | Ethyl 5-(4-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrrole-2-carboxylate | 65 |

| 3 | 2,3-Dichlorophenyl | Phenyl | Ethyl 3-(2,3-dichlorophenyl)-5-phenyl-1H-pyrrole-2-carboxylate | 67 |

| 4 | 2-Bromophenyl | Naphth-2-yl | Ethyl 3-(2-bromophenyl)-5-(naphth-2-yl)-1H-pyrrole-2-carboxylate | 56 |

| 5 | 4-Cyanophenyl | Phenyl | Ethyl 3-(4-cyanophenyl)-5-phenyl-1H-pyrrole-2-carboxylate | 61 |

| 6 | 4-Methoxyphenyl | 4-Fluorophenyl | Ethyl 5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrrole-2-carboxylate | 65 |

| 7 | 2-Chlorophenyl | 4-Fluorophenyl | Ethyl 3-(2-chlorophenyl)-5-(4-fluorophenyl)-1H-pyrrole-2-carboxylate | - |

Yields are for the optimized reaction conditions as reported in the source literature. researchgate.net

Regiocontrolled Synthesis via Butynedioic Diester Condensations and 1,3-Dipolar Cycloadditions

The regioselective synthesis of highly substituted pyrrole carboxylates can be challenging. While classical methods like those involving butynedioic diester condensations have been explored, they can suffer from limitations in regiocontrol. researchgate.net A more modern and versatile approach to achieve regiocontrol is through 1,3-dipolar cycloaddition reactions. researchgate.net

This strategy often employs the reaction of an azomethine ylide with a suitable dipolarophile. researchgate.net Azomethine ylides, which are 1,3-dipoles, can be generated in situ from various precursors, including the thermal or photochemical ring-opening of aziridines or by the condensation of an α-amino acid with an aldehyde or ketone. nih.gov The cycloaddition of an azomethine ylide with an alkyne, such as dimethyl acetylenedicarboxylate (a butynedioic diester), leads to the formation of a dihydropyrrole intermediate, which can then be aromatized to the corresponding pyrrole.

The regioselectivity of the cycloaddition is governed by the electronic and steric properties of both the azomethine ylide and the dipolarophile. By carefully selecting the substituents on each component, it is possible to direct the cycloaddition to yield the desired regioisomer. For the synthesis of this compound, an azomethine ylide bearing a phenyl group would react with a dipolarophile containing the ethyl carboxylate moiety. The subsequent aromatization of the resulting pyrrolidine would furnish the target compound. This approach offers a high degree of flexibility in introducing various substituents onto the pyrrole ring in a controlled manner. researchgate.net

Innovative Synthetic Methodologies for the 3-phenyl-1H-pyrrole-2-carboxylate Core

Base-Mediated Ynone-Isocyanide [3+2] Cycloaddition

A novel and efficient approach to the synthesis of polysubstituted pyrroles is the base-mediated [3+2] cycloaddition of ynones and isocyanides. rsc.orgtechnion.ac.il This transition-metal-free, one-pot reaction provides a powerful tool for constructing 2,3,4-trisubstituted 1H-pyrroles with operational simplicity and high atom economy. rsc.org

The proposed mechanism involves the base-mediated addition of the isocyanide to the ynone, generating a zwitterionic intermediate. This intermediate then undergoes a [3+2] cycloaddition to form a five-membered ring, which upon protonation and tautomerization yields the final pyrrole product. The reaction exhibits broad substrate scope and functional group tolerance. rsc.org To synthesize the 3-phenyl-1H-pyrrole-2-carboxylate core, a phenyl-substituted ynone would be reacted with an isocyanoacetate derivative in the presence of a suitable base.

Conversion Strategies from Substituted Pyrrolidine Precursors

An innovative strategy for the synthesis of polysubstituted pyrroles involves the aromatization of appropriately functionalized pyrrolidine precursors. This approach allows for the stereoselective construction of the pyrrolidine ring, followed by its conversion to the aromatic pyrrole.

One such method involves the oxidation of chelated hydroxy-L-proline. In this process, the hydroxyl group of hydroxyproline is converted to a leaving group, and subsequent base-induced elimination leads to the formation of the pyrrole-2-carboxylate in a chelated complex. rsc.org

Another notable method is the aromatization of 3-oxo 2-carboxylate NH-pyrrolidines. These precursors can be synthesized from N-sulfinyl δ-amino β-ketoesters. The aromatization is achieved under mild conditions using air as the oxidant, which is a green and sustainable approach. A proposed mechanism suggests an acid-catalyzed radical process where silica gel promotes the formation of an enol intermediate, which is then oxidized by molecular oxygen. acs.org This method is particularly attractive as it allows for the regioselective introduction of substituents at the C-4 position of the pyrrolidine ring via the corresponding dianions before the aromatization step. acs.org

Functional Group Transformations and Derivatization Strategies on this compound

Once the this compound core is synthesized, it can be further modified through various functional group transformations and derivatization strategies to generate a library of analogues for structure-activity relationship studies.

The pyrrole ring is susceptible to electrophilic substitution, although the presence of the electron-withdrawing carboxylate group at the 2-position can influence the regioselectivity of these reactions. researchgate.net The nitrogen atom of the pyrrole ring can be readily N-alkylated or N-acylated under basic conditions. For instance, N-acylation can be achieved using acyl chlorides in the presence of a base like triethylamine and a catalyst such as 4-(dimethylamino)pyridine (DMAP). mdpi.com

The ester functionality at the 2-position can also be a site for modification. Hydrolysis of the ethyl ester to the corresponding carboxylic acid can be achieved under basic conditions, which then allows for the formation of amides through coupling reactions with various amines. nih.gov

The following table provides examples of derivatization reactions performed on pyrrole scaffolds, illustrating the potential for modifying the this compound core.

| Starting Material | Reagent(s) and Conditions | Product | Yield (%) |

| Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone | Cinnamoyl chloride, Et3N, DMAP, CH2Cl2, rt, 24 h | (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one | 51 |

| 1H-Pyrrole | Benzoyl chloride, [Bmim][PF6] | N-Benzoylpyrrole | High |

| 1-(Phenylsulfonyl)pyrrole | Acetic anhydride, AlCl3 | 3-Acetyl-1-(phenylsulfonyl)pyrrole | Good |

Yields are as reported in the respective source literature. mdpi.comorganic-chemistry.orgcdnsciencepub.com

Ester Hydrolysis and Amidation Pathways

The ester group at the C2 position of this compound is a key handle for derivatization, primarily through hydrolysis and subsequent amidation.

Ester Hydrolysis: The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental step, as the acid is a versatile precursor for other functional groups. This transformation is typically achieved through saponification, which involves heating the ester with a strong base in an aqueous or mixed aqueous-alcoholic solvent. libretexts.orglibretexts.org The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester's carbonyl carbon. libretexts.org The resulting products are the carboxylate salt and ethanol. libretexts.org Acidification in a subsequent step then yields the final 3-phenyl-1H-pyrrole-2-carboxylic acid. Forcing conditions, such as heating at 90°C with 10 M sodium hydroxide (NaOH) in ethanol, may be required to drive the hydrolysis to completion for certain substituted pyrrole esters. nih.gov

Amidation Pathways: The resulting carboxylic acid can be converted into a wide range of amides. This transformation requires the activation of the carboxylic acid, as it does not react directly with amines. A common method involves converting the carboxylic acid to an acyl chloride using reagents like oxalyl chloride or thionyl chloride, which is then reacted with a desired amine. nih.gov

Alternatively, direct coupling of the carboxylic acid with an amine can be facilitated by a variety of coupling agents. These reagents activate the carboxyl group to facilitate the nucleophilic attack by the amine. The choice of coupling agent is critical for efficiency and to avoid side reactions. For instance, 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) is used to mediate the formation of the amide bond in the synthesis of complex natural products like oroidin. rsc.org Another approach uses 2-(trichloroacetyl)pyrroles as stable and effective acylating agents that react smoothly with amines to form the amide bond, releasing chloroform as a byproduct. rsc.org For industrial applications, agents like cyclic alkyltriphosphonate anhydrides are employed as they are inexpensive, non-toxic, and effective for the amidation of pyrrole carboxylic acids. google.com

| Reaction | Reagents | Products | Significance |

| Ester Hydrolysis | 1. Base (e.g., NaOH, KOH) 2. Acid (e.g., HCl) | Carboxylic Acid, Alcohol | Creates a versatile carboxylic acid intermediate. libretexts.orglibretexts.org |

| Amidation (via Acyl Chloride) | 1. Oxalyl Chloride or SOCl₂ 2. Amine | Amide, HCl | A classic, high-yielding method for amide synthesis. nih.gov |

| Amidation (Direct Coupling) | Carboxylic Acid, Amine, Coupling Agent (e.g., TBTU) | Amide, Coupling Agent Byproducts | Allows for direct amide formation under milder conditions. rsc.org |

| Amidation (via Acyl Surrogate) | 2-(Trichloroacetyl)pyrrole, Amine | Amide, Chloroform | Utilizes a stable acylating agent for clean reactions. rsc.org |

Introduction of Diverse Substituents via Electrophilic and Nucleophilic Reactions

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. These reactions allow for the introduction of various functional groups onto the ring, further diversifying the chemical space accessible from the parent compound.

Electrophilic Reactions: Electrophilic aromatic substitution (EAS) is a primary method for functionalizing the pyrrole core. masterorganicchemistry.com The position of substitution is directed by the existing groups on the ring. Common EAS reactions applicable to the pyrrole scaffold include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or sulfuryl chloride (SO₂Cl₂). nih.gov

Fluorination: Direct fluorination of the electron-rich pyrrole ring can be accomplished using electrophilic fluorinating agents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). nih.gov

Formylation: The Vilsmeier-Haack reaction, employing phosphoryl chloride (POCl₃) and dimethylformamide (DMF), introduces a formyl group (-CHO) onto the ring. nih.gov This group is a valuable synthetic handle for further transformations.

These reactions typically proceed by the attack of the π-electrons of the pyrrole ring on the electrophile, followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com

Nucleophilic Reactions: Nucleophilic aromatic substitution (SNAr) on the pyrrole ring is less common than electrophilic substitution because the ring itself is electron-rich. semanticscholar.org However, SNAr can occur if the pyrrole ring is substituted with potent electron-withdrawing groups and contains a good leaving group. semanticscholar.org While less prevalent for the title compound itself, this pathway becomes relevant for derivatives that have been modified through prior electrophilic substitutions (e.g., nitration followed by reduction and diazotization to introduce a leaving group).

| Reaction Type | Reagents | Group Introduced | Example |

| Electrophilic Chlorination | N-Chlorosuccinimide (NCS) | -Cl | Introduction of a chlorine atom onto the pyrrole ring. nih.gov |

| Electrophilic Fluorination | Selectfluor® | -F | Direct fluorination of the pyrrole core. nih.gov |

| Electrophilic Formylation | POCl₃, DMF | -CHO | Vilsmeier-Haack reaction to add an aldehyde group. nih.gov |

Methodological Advancements in this compound Synthesis

Recent advancements in synthetic organic chemistry have focused on improving the efficiency, selectivity, and environmental footprint of methods used to produce highly substituted pyrroles like this compound.

Catalytic Systems and Reaction Condition Optimization

Modern synthetic strategies increasingly rely on transition-metal catalysis to construct the pyrrole core with high precision and yield. Nickel-catalyzed reactions, for example, have emerged as a powerful tool. One such method involves the reaction of a β-enaminone with an arylboronic acid in the presence of a nickel catalyst. rsc.org

A typical catalytic system might involve:

Catalyst: Ni(dppe)Cl₂ (dichloro[1,2-bis(diphenylphosphino)ethane]nickel(II))

Co-catalyst/Additive: ZnCl₂ (Zinc chloride)

Solvent: Tetrahydrofuran (THF)

Temperature: 100 °C

The optimization of reaction conditions is critical for maximizing yield. For instance, in the nickel-catalyzed synthesis of ethyl 2,5-diphenyl-1H-pyrrole-3-carboxylate, varying the equivalents of the arylboronic acid was shown to have a significant impact on the isolated yield, with an optimal amount leading to yields as high as 98%. rsc.org Continuous flow synthesis represents another major advancement, allowing for rapid reaction optimization and scale-up. The Hantzsch pyrrole synthesis, a classic method, has been adapted to flow chemistry, enabling the production of pyrrole-3-carboxylic acids in a single, continuous process with short reaction times. researchgate.net

| Parameter | Condition | Effect on Synthesis | Reference |

| Catalyst System | Ni(dppe)Cl₂, ZnCl₂ | Enables efficient C-C bond formation for pyrrole ring construction. | rsc.org |

| Reactant Stoichiometry | Optimal equivalents of arylboronic acid | Maximizes product yield (up to 98%). | rsc.org |

| Reaction Temperature | 100 °C | Provides sufficient energy for catalytic turnover. | rsc.org |

| Synthetic Approach | Continuous Flow Chemistry | Allows for rapid, scalable, and efficient one-step synthesis. | researchgate.net |

Advanced Purification Techniques for Research-Grade Compounds

Flash Column Chromatography: This is the most common and effective method for purifying pyrrole derivatives on a laboratory scale. rsc.orgacs.org The technique involves separating the components of a mixture based on their differential adsorption to a stationary phase (typically silica gel). The choice of the mobile phase (eluent) is crucial for achieving good separation. A common eluent system for these types of compounds is a mixture of a non-polar solvent like cyclohexane or hexane and a more polar solvent like ethyl acetate (EtOAc). acs.org The ratio is carefully optimized to ensure the target compound elutes at a reasonable rate while being well-separated from impurities. rsc.orgacs.org

Recrystallization: For solid compounds, recrystallization is a powerful technique for achieving very high purity. The crude product is dissolved in a minimum amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility decreases, and the pure compound crystallizes out, leaving impurities behind in the solvent. orgsyn.org This method is effective for removing minor impurities after an initial purification by chromatography.

Other Techniques: After purification, the solvent is typically removed under reduced pressure using a rotary evaporator. orgsyn.org The final product is often dried under a high vacuum to remove any residual solvent. tdcommons.org The purity and identity of the final compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.org

| Technique | Stationary/Mobile Phase or Solvent | Purpose | Reference |

| Flash Column Chromatography | Stationary: Silica Gel; Mobile: Cyclohexane/Ethyl Acetate | Primary purification to separate the product from reaction byproducts and starting materials. | rsc.orgacs.org |

| Recrystallization | Hexane or other suitable solvents | Final purification of solid compounds to achieve high research-grade purity. | orgsyn.org |

| Rotary Evaporation | N/A | Efficient removal of bulk solvent after chromatography or extraction. | orgsyn.org |

| High Vacuum Drying | N/A | Removal of trace amounts of residual solvent from the final solid product. | tdcommons.org |

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Ethyl 3-phenyl-1H-pyrrole-2-carboxylate Structural Confirmation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering deep insights into the chemical environment of individual nuclei.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons, providing clues to their location within the structure.

A broad singlet, typically observed in the downfield region (around δ 9.0-10.0 ppm), is characteristic of the N-H proton of the pyrrole (B145914) ring. This significant downfield shift is attributed to the deshielding effect of the aromatic pyrrole ring and potential hydrogen bonding. The protons on the pyrrole ring itself, at positions 4 and 5, are expected to appear as multiplets or distinct doublets of doublets in the aromatic region, influenced by their coupling with each other and the N-H proton.

The protons of the phenyl group at the 3-position will also resonate in the aromatic region, typically between δ 7.2 and 7.6 ppm, as a complex multiplet due to their various electronic environments and spin-spin coupling interactions. The ethyl ester group will present two characteristic signals: a quartet around δ 4.2-4.3 ppm for the methylene (-CH₂-) protons, resulting from coupling with the adjacent methyl protons, and a triplet around δ 1.2-1.3 ppm for the terminal methyl (-CH₃) protons, due to coupling with the methylene protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | br s | 1H | N-H (Pyrrole) |

| ~7.5-7.3 | m | 5H | Phenyl-H |

| ~6.9 | t | 1H | H-4 (Pyrrole) |

| ~6.2 | dd | 1H | H-5 (Pyrrole) |

| ~4.25 | q | 2H | -OCH₂CH₃ |

| ~1.3 | t | 3H | -OCH₂CH₃ |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically appearing around δ 160-165 ppm. The carbon atoms of the aromatic phenyl and pyrrole rings will resonate in the region of δ 110-140 ppm. The methylene carbon of the ethyl group is anticipated around δ 60 ppm, while the methyl carbon will be the most upfield signal, appearing around δ 14 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (Ester) |

| ~135 | C-ipso (Phenyl) |

| ~130 | C-3 (Pyrrole) |

| ~129 | C-ortho/meta (Phenyl) |

| ~128 | C-para (Phenyl) |

| ~125 | C-2 (Pyrrole) |

| ~115 | C-4 (Pyrrole) |

| ~110 | C-5 (Pyrrole) |

| ~60 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Nuclear Overhauser Effect (NOE) spectroscopy is a powerful NMR technique used to determine the spatial proximity of atoms within a molecule. It relies on the transfer of nuclear spin polarization through space, which is distance-dependent (proportional to 1/r⁶, where r is the distance between the nuclei). In the context of this compound, NOE experiments, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy), can be instrumental in confirming the substitution pattern and the preferred conformation of the phenyl group relative to the pyrrole ring.

For instance, irradiation of the N-H proton should show an NOE enhancement to the adjacent H-5 proton on the pyrrole ring. More importantly, NOE correlations would be expected between the ortho-protons of the phenyl ring and the H-4 proton of the pyrrole ring. The presence of such a correlation would provide strong evidence for the proximity of these two groups, helping to define the rotational conformation of the phenyl ring. The absence of a significant NOE between the phenyl protons and the ethyl ester protons would suggest that these groups are not spatially close.

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a critical analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and offering insights into the molecule's structure through fragmentation analysis.

Both Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques used to generate ions for mass analysis. EI is a hard ionization technique that often leads to extensive fragmentation, providing a "fingerprint" mass spectrum that is useful for structural elucidation. The molecular ion peak (M⁺) for this compound would be expected at an m/z corresponding to its molecular weight. Common fragmentation pathways in EI-MS for this molecule would likely involve the loss of the ethoxy group (-OCH₂CH₃) from the ester, leading to a fragment ion [M - 45]⁺. Another characteristic fragmentation would be the loss of the entire ester group as a radical, resulting in a [M - COOCH₂CH₃]⁺ fragment.

ESI is a softer ionization technique that typically results in less fragmentation and often shows the protonated molecule [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺. This is particularly useful for confirming the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, often to four or more decimal places. This high accuracy allows for the determination of the elemental formula of a molecule. For this compound, with a molecular formula of C₁₃H₁₃NO₂, the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical mass to within a few parts per million (ppm) provides definitive confirmation of the molecular formula.

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M+H]⁺ | C₁₃H₁₄NO₂⁺ | 216.1019 |

| [M+Na]⁺ | C₁₃H₁₃NNaO₂⁺ | 238.0838 |

Note: Calculated exact masses are based on the most abundant isotopes of each element.

Direct Analysis in Real Time (DART) Mass Spectrometry

Direct Analysis in Real Time (DART) mass spectrometry is a powerful ambient ionization technique used for the rapid, direct analysis of solids, liquids, and gases with minimal to no sample preparation. nist.govsemanticscholar.orgscienceopen.com This method is particularly well-suited for the high-throughput screening and characterization of organic molecules like pyrrole derivatives. srce.hr

In a typical DART-MS analysis of this compound, the sample would be introduced into an open-air gap between the DART ion source and the mass spectrometer inlet. nist.gov The DART source generates a stream of heated, metastable helium or nitrogen gas. nist.gov This gas stream desorbs and ionizes analyte molecules from the sample surface through gas-phase reactions, a process closely related to atmospheric pressure chemical ionization. nist.gov

DART is known as a "soft" ionization technique, meaning it typically results in minimal fragmentation of the analyte molecule. nist.gov For this compound (molar mass: 215.25 g/mol ), the resulting mass spectrum would be expected to be dominated by the protonated molecular ion, [M+H]⁺, at an m/z of approximately 216.26. srce.hrconservation-wiki.com The high-resolution mass spectrometry (HRMS) capability often coupled with DART allows for the determination of the exact mass and elemental composition, confirming the molecular formula C₁₃H₁₃NO₂. srce.hr While DART is primarily used for rapid identification, analysis of in-source collision-induced dissociation can provide some structural information. nist.gov However, detailed fragmentation pathways for pyrrole derivatives are more commonly studied using techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry. nih.gov

Vibrational Spectroscopy for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy is a crucial tool for identifying functional groups and probing the molecular environment of a compound. arxiv.orgnih.gov Techniques like Fourier-Transform Infrared (FT-IR) spectroscopy provide a characteristic "fingerprint" based on the vibrational modes of a molecule's chemical bonds.

The FT-IR spectrum of this compound exhibits distinct absorption bands corresponding to its key functional groups. Analysis of these bands confirms the presence of the pyrrole ring, the phenyl substituent, and the ethyl carboxylate group.

N-H Stretching: A prominent band, typically appearing in the range of 3200-3400 cm⁻¹, is characteristic of the N-H stretching vibration of the pyrrole ring. researchgate.net The position and shape of this band can be sensitive to hydrogen bonding; a broader band at a lower wavenumber suggests involvement in intermolecular N-H···O hydrogen bonds in the solid state. dtic.mil

C=O Stretching: The ester carbonyl group (C=O) gives rise to a strong, sharp absorption band, generally found between 1680 cm⁻¹ and 1710 cm⁻¹. The exact frequency can be influenced by conjugation with the pyrrole ring and the potential for intermolecular interactions.

C=C and C-N Stretching: Vibrations associated with the pyrrole and phenyl rings, including C=C and C-N stretching, appear in the fingerprint region, typically from 1400 cm⁻¹ to 1600 cm⁻¹. researchgate.net

C-H Stretching: Aromatic C-H stretching from the phenyl and pyrrole rings is observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹.

C-O Stretching: The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1100-1300 cm⁻¹ region.

The following table summarizes the expected characteristic FT-IR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | Pyrrole N-H | 3200 - 3400 |

| Aromatic C-H Stretch | Phenyl & Pyrrole C-H | > 3000 |

| Aliphatic C-H Stretch | Ethyl (CH₂, CH₃) | < 3000 |

| C=O Stretch | Ester Carbonyl | 1680 - 1710 |

| C=C Stretch | Phenyl & Pyrrole Rings | 1400 - 1600 |

| C-O Stretch | Ester | 1100 - 1300 |

X-ray Crystallography for Definitive Solid-State Structural Elucidation of this compound and its Analogues

Single-crystal X-ray crystallography provides the most unambiguous method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique yields detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding the compound's structure and properties.

The molecular conformation of this compound is defined by the relative orientations of the phenyl ring and the ethyl carboxylate group with respect to the central pyrrole ring. The pyrrole ring itself is inherently aromatic and thus largely planar. nih.gov

A key conformational parameter is the torsion angle between the plane of the pyrrole ring and the plane of the phenyl ring at the 3-position. Due to potential steric hindrance between adjacent hydrogen atoms, a completely coplanar arrangement is unlikely. Crystal structures of analogous 3-phenyl-1H-pyrrolo derivatives show a slight twist, with dihedral angles typically ranging from a few degrees up to 20°. nih.gov This twist represents a balance between conjugative stabilization (favoring planarity) and steric repulsion.

Another important conformational feature is the orientation of the ethyl carboxylate group at the 2-position. Carbonyl-substituted 2-pyrroles generally adopt an s-cis conformation, where the carbonyl oxygen is oriented toward the pyrrole nitrogen atom. mdpi.com This conformation is often stabilized by intramolecular interactions.

| Parameter | Description | Expected Value/Observation |

| Pyrrole Ring | Planarity of the 5-membered ring | Nearly planar |

| Pyrrole-Phenyl Torsion Angle | Dihedral angle between the two rings | Twisted, typically < 20° |

| Ester Conformation | Orientation of the C=O relative to the ring | Predominantly s-cis |

In the solid state, molecules of this compound are organized into a specific three-dimensional lattice, or crystal packing, which is governed by intermolecular forces. The most significant of these is hydrogen bonding. mdpi.com

The pyrrole N-H group serves as a classic hydrogen bond donor, while the carbonyl oxygen of the ethyl carboxylate group is an effective hydrogen bond acceptor. This donor-acceptor pair facilitates the formation of strong N-H···O=C intermolecular hydrogen bonds. mdpi.com In the crystal structures of similar pyrrole-2-carboxylate derivatives, these interactions often link molecules into chains or dimers. mdpi.com For instance, methyl 1H-pyrrole-2-carboxylate forms hydrogen-bonded chains with a C(5) motif. mdpi.com The specific geometry of these hydrogen bonds (donor-acceptor distance and angle) can be precisely determined from crystallographic data.

X-ray crystallography provides an absolute determination of the solid-state structure, which is invaluable for resolving any stereochemical ambiguities. researchgate.net For a molecule like this compound, which is achiral, the primary focus is on conformational isomerism.

The technique can definitively distinguish between different rotational isomers (rotamers) that may be frozen in the crystal lattice. As mentioned, the orientation of the ester group relative to the pyrrole ring (s-cis vs. s-trans) is a key conformational feature. While solution-state NMR might show averaged signals or evidence of both conformers, X-ray diffraction reveals the specific conformation adopted in the solid state, which is typically the most thermodynamically stable one under crystallization conditions. mdpi.com This provides a clear picture of the preferred molecular shape, which is fundamental to understanding its interactions and properties.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry of Ethyl 3-phenyl-1H-pyrrole-2-carboxylate

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the electronic distribution and energetically favorable geometry of the molecule.

The theoretical study of pyrrole (B145914) systems, including this compound, employs a range of quantum chemical methodologies. Ab initio methods, such as Hartree-Fock (HF), and post-HF methods like Configuration Interaction (CI), derive solutions from first principles without empirical parameters. nih.govresearchgate.net However, due to their computational cost, Density Functional Theory (DFT) has become the most widely used approach for systems of this size. rowan.edunih.gov

DFT methods are celebrated for their balance of accuracy and computational efficiency. researchgate.net The choice of the exchange-correlation functional is critical to the accuracy of DFT calculations. For pyrrole derivatives, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed. researchgate.netresearchgate.netnih.gov Functionals like CAM-B3LYP are often used for excited state calculations due to their improved handling of long-range interactions and charge-transfer states. nih.govresearchgate.net The selection of a basis set, which describes the atomic orbitals, is also crucial. Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p) are frequently used, offering a good compromise between accuracy and computational demand for geometry optimizations and electronic property calculations. researchgate.netresearchgate.netnih.gov

Table 1: Common Quantum Chemical Methodologies for Pyrrole Systems

| Methodology | Description | Common Functionals/Levels | Typical Application |

|---|---|---|---|

| Ab Initio (Hartree-Fock) | Solves the Schrödinger equation with the approximation that each electron moves in the average field of all other electrons. It is a foundational method but often lacks quantitative accuracy due to the neglect of electron correlation. | HF | Initial geometry optimization, wavefunction analysis. |

| Density Functional Theory (DFT) | A method where the energy of the system is expressed as a functional of the electron density. It is computationally less demanding than post-HF methods while often providing high accuracy. nih.gov | B3LYP, PBE0, M06-2X, CAM-B3LYP | Geometry optimization, electronic structure, reactivity descriptors, vibrational analysis. nih.govnih.gov |

| Time-Dependent DFT (TD-DFT) | An extension of DFT used to calculate excited state properties, such as electronic transition energies and oscillator strengths. researchgate.net | B3LYP, CAM-B3LYP | Prediction of UV-Vis absorption spectra. nih.govacs.org |

A crucial first step in computational analysis is to determine the molecule's most stable three-dimensional structure, known as the ground state geometry. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the coordinates of its atoms. For this compound, this involves finding the most stable arrangement of the pyrrole ring, the phenyl substituent, and the ethyl carboxylate group.

Conformational analysis is particularly important for this molecule due to the rotational freedom around the single bond connecting the phenyl and pyrrole rings. The dihedral angle between the planes of these two rings is a key parameter. DFT calculations on a similar compound, Ethyl 3,5-dimethyl-4-phenyl-1H-pyrrole-2-carboxylate, revealed that the minimum energy conformation in the gas phase corresponds to a non-planar arrangement, with a significant angle between the phenyl and pyrrole rings. nih.gov This is a common feature in such systems, arising from the need to balance the stabilizing effects of π-conjugation (favoring planarity) against the destabilizing effects of steric hindrance between hydrogen atoms on the adjacent rings (favoring a twisted conformation). The ethyl carboxylate group also has conformational flexibility, but it typically orients itself to minimize steric clashes while maximizing conjugation with the pyrrole ring. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic behavior and chemical reactivity. The HOMO is the orbital from which an electron is most easily removed, relating to the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that most readily accepts an electron, indicating its electron-acceptor capability. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. irjweb.com A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com For pyrrole derivatives, the HOMO is typically a π-orbital delocalized over the pyrrole ring and the phenyl substituent, while the LUMO is a π*-antibonding orbital. researchgate.netic.ac.uk The presence of the electron-withdrawing ethyl carboxylate group is expected to lower the energies of both the HOMO and LUMO, potentially affecting the energy gap and influencing the molecule's electronic properties. mdpi.com

Table 2: Representative Frontier Molecular Orbital Data for a Substituted Pyrrole System

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.29 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. irjweb.com |

| ELUMO | -1.81 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. irjweb.com |

| HOMO-LUMO Gap (ΔE) | 4.48 | Indicates the chemical reactivity and kinetic stability of the molecule. A larger gap suggests higher stability. irjweb.com |

Note: The values presented are representative for a substituted pyrrole system and are used for illustrative purposes.

Theoretical Spectroscopy and Photophysical Property Prediction

Computational methods are powerful tools for predicting and interpreting spectroscopic data. By simulating spectra, researchers can validate experimental results, assign spectral features to specific molecular motions or electronic transitions, and predict the properties of yet-to-be-synthesized molecules.

The electronic absorption spectrum (UV-Vis) of a molecule is governed by transitions of electrons from occupied to unoccupied orbitals upon absorption of light. Time-Dependent Density Functional Theory (TD-DFT) is the standard computational method for predicting these spectra in medium-to-large molecules. nih.govresearchgate.net

For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. acs.org The calculations would likely reveal strong π → π* transitions as the dominant features in the UV region. researchgate.net These transitions involve the excitation of electrons from bonding π-orbitals (like the HOMO) to antibonding π*-orbitals (like the LUMO). Analysis of the molecular orbitals involved in each transition allows for a detailed assignment of the spectral bands, providing insight into how the different parts of the molecule (pyrrole, phenyl, and carboxylate groups) contribute to its photophysical properties. researchgate.net

Table 3: Predicted Electronic Transitions for a Phenyl-Pyrrole System (Illustrative)

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|

| S0 → S1 | 320 | 0.45 | HOMO → LUMO (95%) |

| S0 → S2 | 285 | 0.21 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 250 | 0.15 | HOMO → LUMO+1 (75%) |

Note: Data is illustrative and based on typical TD-DFT results for similar aromatic heterocyclic systems.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of chemical bonds. Quantum chemical calculations are essential for the interpretation of these complex spectra.

A frequency calculation performed on the optimized geometry of this compound yields a set of harmonic vibrational frequencies and their corresponding normal modes (the collective motion of atoms for a given vibration). nih.gov These theoretical frequencies can be directly compared to experimental spectra. It is standard practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and the neglect of anharmonicity. nih.gov

This analysis allows for the unambiguous assignment of spectral bands to specific molecular motions, such as the N-H stretch of the pyrrole ring, the C=O stretch of the ester, C=C stretching modes of the aromatic rings, and various bending and torsional modes. nih.govijcce.ac.ir A Potential Energy Distribution (PED) analysis can further decompose the normal modes into contributions from individual internal coordinates (bonds, angles), providing a definitive assignment for each vibrational band. nih.gov This theoretical validation is crucial for confirming the molecular structure and understanding intermolecular interactions, such as hydrogen bonding. nih.gov

Table 4: Selected Calculated Vibrational Frequencies and Assignments for this compound (Representative)

| Vibrational Mode | Calculated Frequency (cm-1) | Typical Experimental Range (cm-1) |

|---|---|---|

| N-H Stretch | 3450 | 3400-3500 |

| C-H Stretch (Aromatic) | 3100 | 3000-3100 |

| C-H Stretch (Aliphatic) | 2980 | 2850-3000 |

| C=O Stretch (Ester) | 1715 | 1700-1725 |

| C=C Stretch (Aromatic Rings) | 1605 | 1580-1610 |

| C-N Stretch | 1350 | 1330-1380 |

Note: Calculated frequencies are hypothetical and represent typical values obtained from DFT calculations for similar structures.

Reactivity and Interaction Mechanism Studies at the Molecular Level

Understanding the reactivity and interaction mechanisms of pyrrole derivatives is crucial for their application in medicinal chemistry and materials science. Computational methods allow for a detailed exploration of these aspects.

Global and Local Reactivity Descriptors (e.g., Electrophilicity Index)

Local reactivity descriptors, like the Fukui functions, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. In studies of substituted pyrrole derivatives, these descriptors have been instrumental in understanding how different functional groups influence the reactivity of the pyrrole core and its substituents. For example, in an analysis of pyrrolo[1,2-a]quinoline derivatives, DFT-based descriptors were used to correlate the electronic properties of the molecules with their observed biological activity mdpi.com.

| Reactivity Descriptor | Formula | Significance |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Tendency of electrons to escape from the system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Global Softness (S) | S = 1 / η | Measure of the polarizability of the molecule. |

| Electrophilicity Index (ω) | ω = μ2 / 2η | Propensity of a species to accept electrons. |

This table outlines key global reactivity descriptors used in DFT studies and their significance in predicting molecular reactivity.

Natural Bond Orbital (NBO) Analysis for Charge Transfer and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.gov This analysis provides a detailed picture of the electronic interactions between filled and vacant orbitals, which are crucial for understanding molecular stability and reactivity.

| Interaction Type | Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Illustrative) |

| π-conjugation | π(C=C) | π(C=C) | ~20-40 |

| Hyperconjugation | LP(O) | π(C=O) | ~30-60 |

| Intramolecular H-bond | LP(O) | σ*(N-H) | ~5-15 |

This interactive table provides illustrative examples of NBO interactions and their corresponding stabilization energies (E(2)) commonly observed in pyrrole carboxylate systems.

Quantum Theory of Atoms in Molecules (QTAIM) for Non-Covalent Interactions and Hydrogen Bonding

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the topology of the electron density to characterize both covalent and non-covalent interactions. researchgate.netsemanticscholar.org By identifying bond critical points (BCPs) in the electron density, QTAIM can provide quantitative information about the strength and nature of interactions such as hydrogen bonds, halogen bonds, and van der Waals forces. nih.govresearchgate.netsemanticscholar.org

For molecules like this compound, QTAIM can be used to analyze intramolecular hydrogen bonds, such as a potential interaction between the N-H of the pyrrole ring and the carbonyl oxygen of the ester group. The properties of the BCP, including the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), can elucidate the nature of these interactions. A positive value of ∇²ρ is indicative of a non-covalent interaction nih.gov. In studies of pyrrole-2-carboxylic acid dimers, QTAIM has been used to confirm the influence of the pyrrole moiety on the strength of hydrogen bond interactions researchgate.net.

| QTAIM Parameter at BCP | Indication for Non-Covalent Interactions |

| Electron Density (ρ) | Correlates with the strength of the interaction. |

| Laplacian of Electron Density (∇²ρ) | Positive values indicate closed-shell interactions (non-covalent). |

| Total Energy Density (H(r)) | Negative values suggest some degree of covalent character. |

This table summarizes key QTAIM parameters at a bond critical point (BCP) and their interpretation in the context of non-covalent interactions.

Molecular Modeling and Simulation Approaches in Pyrrole Carboxylate Research

Molecular modeling and simulation techniques are indispensable for studying the dynamic behavior of molecules and their interactions with biological macromolecules.

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion, MD simulations can track the movements of atoms and molecules over time, offering insights into conformational stability, flexibility, and intermolecular interactions.

In the context of pyrrole carboxylate research, MD simulations are often employed to assess the stability of a ligand-receptor complex predicted by molecular docking. For example, in a study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as inhibitors, MD simulations were used to explore the binding modes and stability of the designed compounds within the active site of the target protein nih.govrsc.orgresearchgate.net. These simulations can reveal crucial information about the dynamic nature of the interactions and the conformational changes that may occur upon binding.

Molecular Docking to Explore Ligand-Receptor Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode of a small molecule ligand to the active site of a protein.

For pyrrole carboxylate derivatives, which are often investigated for their biological activities, molecular docking is a key tool to understand their mechanism of action. nih.gov Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. For instance, docking studies of various pyrrole derivatives have been used to investigate their potential as inhibitors of enzymes like COX-1, COX-2, and various kinases. nih.govnih.gov The docking scores provide an estimate of the binding affinity, which can guide the design of more potent inhibitors. vlifesciences.com

| Target Protein (Example) | PDB ID | Key Interacting Residues (Illustrative) | Type of Interaction |

| Cyclooxygenase-2 (COX-2) | 5KIR | Arg120, Tyr385, Ser530 | Hydrogen bonding, π-stacking |

| Epidermal Growth Factor Receptor (EGFR) | 4HJO | Met793, Lys745, Asp855 | Hydrogen bonding, hydrophobic |

| Enoyl-Acyl Carrier Protein Reductase | 2IDZ | Tyr158, NAD+ | Hydrogen bonding, hydrophobic |

This interactive table provides examples of protein targets for which pyrrole derivatives have been studied, along with illustrative key interacting residues and the types of interactions observed in molecular docking studies.

Solvent Effects and Solvatochromism in Theoretical Predictions

Computational studies focusing specifically on the solvatochromic properties of this compound are not extensively available in the public domain. However, theoretical investigations into related pyrrole derivatives provide a framework for understanding how solvents can influence the electronic and optical properties of this class of compounds. These studies often employ methods like Time-Dependent Density Functional Theory (TD-DFT) to predict absorption spectra in various solvents.

The phenomenon of solvatochromism, the change in the color of a solution as the solvent is changed, is a key area of investigation. For pyrrole-containing molecules, theoretical calculations can predict whether a compound will exhibit positive (red-shift in more polar solvents) or negative (blue-shift in more polar solvents) solvatochromism. This is determined by the difference in dipole moment between the ground and excited states of the molecule.

For instance, studies on other substituted pyrroles have shown that the nature and position of electron-donating and electron-withdrawing groups on the pyrrole ring significantly impact the solvatochromic behavior. Theoretical models can calculate the excitation energies in different solvent environments, often simulated using a Polarizable Continuum Model (PCM). These calculations can reveal shifts in the maximum absorption wavelength (λmax) as a function of solvent polarity.

While specific data tables for this compound are not available, a hypothetical table based on general findings for similar compounds could illustrate the expected trends. Such a table would typically show the calculated λmax in solvents of varying dielectric constants, such as cyclohexane (nonpolar), dichloromethane (polar aprotic), and ethanol (polar protic). It is through these theoretical predictions that a deeper understanding of the molecule-solvent interactions can be gained, guiding the design of pyrrole derivatives for applications in areas like organic electronics and sensors.

Reactivity, Derivatization, and Synthetic Transformations

Chemical Reactivity of the Pyrrole (B145914) Ring System in Ethyl 3-phenyl-1H-pyrrole-2-carboxylate

The pyrrole ring is an aromatic, five-membered heterocycle that is characterized by its high electron density, making it highly susceptible to electrophilic attack and generally resistant to nucleophilic substitution unless appropriately activated.

Electrophilic Aromatic Substitution: The pyrrole ring in this compound is highly activated towards electrophilic aromatic substitution. The presence of the electron-donating nitrogen atom significantly increases the electron density of the ring, making it more reactive than benzene. The substitution pattern is dictated by the existing substituents. The ethyl carboxylate group at C2 is an electron-withdrawing group, which deactivates the adjacent C3 position and directs incoming electrophiles to the C4 and C5 positions.

A prominent example of electrophilic substitution on related pyrrole-2-carboxylate systems is the Vilsmeier-Haack reaction. nih.gov This reaction introduces a formyl (-CHO) group onto the pyrrole ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). chemistrysteps.comchemtube3d.comquimicaorganica.org For instance, the Vilsmeier-Haack formylation of ethyl 3-fluoro-1H-pyrrole-2-carboxylate results in a mixture of the 4-formyl and 5-formyl regioisomers, demonstrating that substitution occurs away from the deactivating ester group. nih.gov

Other common electrophilic substitution reactions for pyrroles include halogenation and nitration. youtube.com Halogenation can proceed readily, sometimes leading to poly-substituted products due to the high reactivity of the ring. youtube.com Nitration typically requires milder reagents than the standard nitric acid/sulfuric acid mixture to avoid degradation of the sensitive pyrrole core. researchgate.netsemanticscholar.org Electrophilic fluorination of similar ethyl pyrrole-carboxylate derivatives has also been demonstrated using reagents like Selectfluor. nih.gov

Nucleophilic Aromatic Substitution: The electron-rich nature of the pyrrole ring makes it inherently resistant to direct nucleophilic aromatic substitution (SNAr). This type of reaction generally requires the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. For the unsubstituted pyrrole core of this compound, direct SNAr is not a typical reaction pathway. semanticscholar.org However, nucleophilic substitution can occur on functional groups attached to the ring, such as the displacement of a leaving group from an alkyl side chain. nih.gov

Table 1: Summary of Electrophilic Substitution Reactions on the Pyrrole Ring

| Reaction Type | Reagents | Position of Substitution | Product Type |

|---|---|---|---|

| Vilsmeier-Haack Formylation | POCl₃, DMF | C4 and C5 | Formyl-pyrrole derivative |

| Halogenation | SO₂Cl₂, Br₂/EtOH | Typically C4 and C5 | Halo-pyrrole derivative |

| Nitration | Acetyl nitrate | Typically C4 and C5 | Nitro-pyrrole derivative |

| Fluorination | Selectfluor | Typically C4 and C5 | Fluoro-pyrrole derivative |

The nitrogen atom of the pyrrole ring possesses a proton that can be readily removed by a base, rendering the nitrogen nucleophilic and available for reactions with various electrophiles.

N-Alkylation: The pyrrole nitrogen can be alkylated by treatment with a suitable base (e.g., sodium hydride, potassium hydroxide) to generate the pyrrolide anion, followed by reaction with an alkyl halide. This is a common strategy to introduce substituents on the nitrogen atom, which can be used to modulate the electronic properties of the molecule or to install functional groups for further elaboration.

N-Acylation: Similarly, the pyrrole nitrogen can be acylated. Reaction of the deprotonated pyrrole with an acylating agent, such as an acid chloride or anhydride, leads to the formation of an N-acylpyrrole derivative. For example, phenyl(4-phenyl-1H-pyrrol-3-yl)methanone can be deprotonated under basic conditions and subsequently reacted with cinnamoyl chloride to afford the corresponding N-acylated product. mdpi.com

Transformations at the Ethyl Ester Moiety

The ethyl ester group at the C2 position is a key functional handle that can be readily converted into other functional groups, significantly expanding the synthetic utility of the parent molecule.

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (saponification). This transformation is often a crucial step in the synthesis of more complex molecules, as the resulting carboxylic acid can participate in a wide range of subsequent reactions. The hydrolysis of substituted ethyl pyrrole-2-carboxylates can sometimes require forcing conditions. For example, the conversion of ethyl 4-fluoro-5-methyl-1H-pyrrole-2-carboxylate to its carboxylic acid derivative was achieved using 10 M aqueous sodium hydroxide at 90 °C. nih.gov

Transesterification: The ethyl ester can be converted into other esters through transesterification. This reaction involves treating the ester with a different alcohol in the presence of an acid or base catalyst. Enzymatic methods have also been developed for this purpose. For instance, lipase-catalyzed transesterification of methyl 1H-pyrrole-2-carboxylate with benzyl alcohol has been shown to produce benzyl 1H-pyrrole-2-carboxylate. nih.gov A variety of chemical catalysts can also facilitate this transformation under mild conditions. organic-chemistry.org

Amide Formation: The ethyl ester can be converted directly to an amide by reaction with an amine (ammonolysis), although this often requires high temperatures and pressures. A more common and efficient method is a two-step process involving hydrolysis of the ester to the carboxylic acid, followed by amide bond formation using a coupling agent (e.g., DCC, EDCI, or T3P®). google.com This approach allows for the synthesis of a wide variety of primary, secondary, and tertiary amides. nih.govresearchgate.net

Table 2: Key Transformations of the Ethyl Ester Moiety

| Transformation | Reagents/Conditions | Product Functional Group |

|---|---|---|

| Hydrolysis | Aqueous NaOH or HCl, Heat | Carboxylic Acid |

| Transesterification | R'-OH, Acid or Base Catalyst | New Ester (R'-O-C=O) |

| Amide Formation (via acid) | 1. Hydrolysis 2. R'R''NH, Coupling Agent | Amide (R'R''N-C=O) |

Reactivity of the Phenyl Substituent and Potential for Further Functionalization

The phenyl ring at the C3 position of the pyrrole core offers another site for chemical modification. However, its reactivity towards electrophilic substitution is influenced by the attached pyrrole ring. The pyrrole ring is generally considered an electron-donating group, which would activate the ortho and para positions of the phenyl ring towards electrophilic attack.

Despite this potential activation, synthetic strategies often favor introducing functional groups onto the phenyl ring prior to the construction of the pyrrole heterocycle. acs.orgrsc.org This approach avoids potential complications and selectivity issues, as the electron-rich pyrrole ring is often more reactive towards electrophiles than the attached phenyl group. Direct electrophilic substitution on the phenyl ring of the intact this compound would likely require carefully controlled reaction conditions to prevent competing reactions on the more nucleophilic pyrrole ring.

Nevertheless, functionalization of phenyl rings in complex heterocyclic systems like phenyl-substituted porphyrins has been demonstrated. For example, nitration of meso-tetraphenylporphyrin can occur on the peripheral phenyl groups. nih.govresearchgate.net This suggests that, under the right conditions, electrophilic substitution reactions such as nitration, halogenation, or sulfonation on the phenyl substituent of this compound are plausible, although selectivity could be a significant challenge.

Exploration of Cascade and Multi-Component Reactions for Advanced Derivatization

Cascade and multi-component reactions (MCRs) represent highly efficient strategies in synthetic organic chemistry for the construction of complex molecular architectures from simple precursors in a single operation. These reactions are characterized by their high atom economy, operational simplicity, and ability to generate molecular diversity, making them powerful tools for the advanced derivatization of heterocyclic scaffolds, including those based on pyrrole structures. While direct applications of cascade or multi-component reactions starting specifically from this compound are not extensively documented, analogous strategies involving related pyrrole precursors highlight the potential for significant structural elaboration.

One prominent example of such a strategy is the one-pot, three-component synthesis of fused heterocyclic systems like pyrrolo[1,2-a]pyrazines and pyrrolo[1,2-a]quinoxalines. ccspublishing.org.cn These reactions demonstrate how a pyrrole or a related nitrogen-containing heterocycle can be constructed and subsequently annulated in a cascade sequence to yield advanced derivatives with potential applications in medicinal chemistry and materials science.

A notable multi-component protocol involves the reaction between 1,2-diamines, ethyl pyruvate, and various α-bromo ketones, catalyzed by iron(III) chloride (FeCl₃). ccspublishing.org.cn This method provides a straightforward and efficient route to a variety of substituted pyrrolo[1,2-a]pyrazine and pyrrolo[1,2-a]quinoxaline derivatives in excellent yields. ccspublishing.org.cn The reaction proceeds through a cascade of bond-forming events, typically involving an initial condensation, followed by N-alkylation and an intramolecular cyclization/aromatization sequence to furnish the final fused bicyclic product.

The versatility of this reaction allows for the incorporation of diverse substituents into the final molecule, depending on the choice of the starting 1,2-diamine and α-bromo ketone. For instance, using ethylenediamine leads to the formation of the pyrrolo[1,2-a]pyrazine core, while using benzene-1,2-diamine yields the corresponding pyrrolo[1,2-a]quinoxaline scaffold.

The research findings for this iron-catalyzed three-component reaction are summarized in the table below, showcasing the scope of the transformation with different substrates.

| 1,2-Diamine | α-Bromo Ketone | Product | Yield (%) |

|---|---|---|---|

| Ethylenediamine | 2-Bromoacetophenone | 1-Phenylpyrrolo[1,2-a]pyrazine | 94 |

| Ethylenediamine | 2-Bromo-1-(4-chlorophenyl)ethanone | 1-(4-Chlorophenyl)pyrrolo[1,2-a]pyrazine | 96 |

| Ethylenediamine | 2-Bromo-1-(4-bromophenyl)ethanone | 1-(4-Bromophenyl)pyrrolo[1,2-a]pyrazine | 95 |

| Ethylenediamine | 2-Bromo-1-(4-methylphenyl)ethanone | 1-(4-Methylphenyl)pyrrolo[1,2-a]pyrazine | 91 |

| Ethylenediamine | Ethyl 2-bromoacetate | Ethyl pyrrolo[1,2-a]pyrazin-1-carboxylate | 90 |

| Benzene-1,2-diamine | 2-Bromoacetophenone | 4-Phenylpyrrolo[1,2-a]quinoxaline | 96 |

| Benzene-1,2-diamine | 2-Bromo-1-(4-chlorophenyl)ethanone | 4-(4-Chlorophenyl)pyrrolo[1,2-a]quinoxaline | 98 |

| Benzene-1,2-diamine | 2-Bromo-1-(4-bromophenyl)ethanone | 4-(4-Bromophenyl)pyrrolo[1,2-a]quinoxaline | 96 |

| Benzene-1,2-diamine | 2-Bromo-1-(4-methylphenyl)ethanone | 4-(4-Methylphenyl)pyrrolo[1,2-a]quinoxaline | 93 |

| Benzene-1,2-diamine | Ethyl 2-bromoacetate | Ethyl pyrrolo[1,2-a]quinoxaline-4-carboxylate | 92 |

Such multi-component strategies underscore the synthetic utility of pyrrole-related building blocks in rapidly assembling complex, fused heterocyclic systems that are of significant interest in drug discovery and materials science.

Structure Activity Relationship Sar Investigations of Ethyl 3 Phenyl 1h Pyrrole 2 Carboxylate Derivatives

Design Principles for Structure-Activity Relationship (SAR) Studies of Ethyl 3-phenyl-1H-pyrrole-2-carboxylate Analogues

The rational design of potent biological agents from a lead compound like this compound hinges on a deep understanding of its SAR. This involves systematically modifying the core structure and analyzing the resulting changes in activity to build a predictive model for designing improved analogues.

The arrangement of substituents on the pyrrole (B145914) and phenyl rings is a critical determinant of biological activity. Positional isomerism—altering the location of the phenyl group and other substituents on the pyrrole core—can drastically change how the molecule fits into a biological target's binding site.

Research on related diarylpyrroles has shown that the substitution pattern on the pyrrole ring is crucial for activity. For instance, in a series of antitubercular agents, a substituted phenyl ring at both the 1- and 5-positions of the pyrrole nucleus was found to be a key requirement for potency. rsc.org This suggests that moving the phenyl group from the 3-position, as in the parent compound, to other positions would likely alter the molecular interaction profile significantly.

Furthermore, the nature and position of substituents on the phenyl ring itself play a pivotal role. Studies on pyrrole-2-carboxamides designed as inhibitors for drug-resistant tuberculosis revealed that attaching phenyl groups with electron-withdrawing substituents to the pyrrole ring greatly enhanced anti-TB activity. nih.gov For example, compounds with electron-withdrawing groups on the phenyl ring were found to be crucial for increasing activity against Mycobacterium tuberculosis. nih.gov The placement of these substituents (ortho, meta, or para) on the phenyl ring dictates the orientation of the molecule within the binding pocket, influencing key interactions like hydrogen bonds and hydrophobic contacts.

In another example involving tetrasubstituted pyrrole derivatives designed as anticancer agents, the introduction of substituents on the aromatic rings was able to mimic the hydrophobic side chains of key amino acid residues, suggesting a specific mechanism of action related to disrupting protein-protein interactions. nih.gov A fluorine atom, a strong electron-withdrawing group, at a specific position on a phenyl substituent resulted in a notable increase in activity against melanoma cells. nih.gov

The biological activity of this compound analogues is governed by a combination of steric (size and shape) and electronic (electron distribution) properties. Quantitative Structure-Activity Relationship (QSAR) studies are often employed to correlate these physicochemical parameters with molecular recognition and biological response. mlsu.ac.innih.gov

Steric Parameters: The bulk and spatial arrangement of substituents influence how well a molecule can fit into its target's binding site. In the development of anti-TB pyrrole-2-carboxamides, attaching bulky substituents, such as 1-adamantyl or cyclooctyl groups, to the carboxamide moiety led to a significant increase in potency. nih.gov This suggests that a large, hydrophobic group is well-tolerated and likely occupies a specific hydrophobic pocket in the target enzyme. Conversely, in other series, increasing the bulkiness of a substituent can lead to steric hindrance, preventing optimal binding and reducing activity. nih.gov An analysis of diketopyrrolopyrrole derivatives showed that the presence of even a methyl group adjacent to a key functional group could slightly decrease reaction yields, demonstrating the impact of steric effects. researchgate.net

Electronic Parameters: The electronic nature of substituents, whether they are electron-donating or electron-withdrawing, profoundly affects a molecule's reactivity and its ability to form non-covalent interactions such as hydrogen bonds, and dipole-dipole or ion-dipole interactions. mlsu.ac.in Studies have shown that the electronic properties of substituents on the pyrrole or thiophene (B33073) rings can control and tune the material properties of the resulting compounds. researchgate.net For anti-TB agents, phenyl and pyridyl groups bearing electron-withdrawing substituents at certain positions were found to be crucial for increasing activity. nih.gov In a different context, for cyclooxygenase (COX) inhibitors based on a 5-phenyl pyrrole scaffold, electron-withdrawing groups like -NO2 or -Cl at the 4-position of the phenyl ring rendered the compounds more effective against the COX-1 isoform. nih.gov This highlights how electronic modifications can be used to tune not only the potency but also the selectivity of a drug candidate.

The Ester Group: The ethyl carboxylate group at the 2-position is a critical feature. Generally, carbonyl groups within pyrrole molecules are considered key moieties with important roles in biological activity. mdpi.com This group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a target protein's active site. The "ethyl" portion of the ester provides a degree of lipophilicity and can engage in hydrophobic interactions. SAR studies on related compounds often explore the replacement of the ethyl group with other small alkyl groups to probe the size limits of this pocket. For example, a 3D-QSAR model for certain antifungal pyrrole derivatives indicated that a small alkyl group at the carbonate position was favorable for activity. nih.gov

The Phenyl Group: The phenyl group at the 3-position is a major determinant of the molecule's properties. It provides a large, hydrophobic surface that can engage in van der Waals and pi-stacking interactions with aromatic amino acid residues (like phenylalanine, tyrosine, or tryptophan) in the binding site. researchgate.net The phenyl ring also serves as a scaffold for introducing further substituents to fine-tune steric and electronic properties, as discussed previously. In many pyrrole-based drug candidates, the presence of a substituted phenyl ring is essential for activity. rsc.orgnih.gov For instance, in a series of pyrrole derivatives acting as COX inhibitors, substitutions on the phenyl ring at position 5 led to distinct activities, with bulky, lipophilic groups enhancing COX-2 inhibition. nih.gov

Rationalizing Discrepancies in Activity Across Substituted Pyrrole Carboxylates

Variations in biological activity among closely related analogues can often be explained by a detailed analysis of their SAR. Minor structural modifications can lead to significant changes in potency and selectivity, which can be rationalized through experimental data and computational modeling.

The development of pyrrole derivatives as selective cyclooxygenase (COX) inhibitors provides a clear case study of substituent-dependent activity modulation. The COX enzymes (COX-1 and COX-2) are key targets for anti-inflammatory drugs.

In one study, a series of 2-[3-(ethoxycarbonyl)-2-methyl-5-(substituted phenyl)-1H-pyrrole-1-yl] alkanoates were synthesized and evaluated. nih.gov The nature of the substituent on the 5-phenyl ring was found to be a critical factor in determining selectivity between COX-1 and COX-2.

Bulky, Lipophilic Groups: The presence of bulky and lipophilic groups on the phenyl ring, such as a 4-chlorophenyl, 4-bromophenyl, or a naphthyl group, resulted in compounds that were more potent inhibitors of COX-2 compared to COX-1. nih.gov

Electron-Withdrawing Groups: Conversely, when electron-withdrawing groups like a nitro (-NO2) or chloro (-Cl) group were present at the 4-position of a benzoic acid substituent at the N-1 position, the compounds became more effective as COX-1 inhibitors. nih.gov

This demonstrates a clear switch in selectivity based on the electronic and steric nature of the substituents. Another study highlighted that the synthesis pathway itself can be substituent-dependent. When reacting acylethynylpyrroles with malononitrile, the presence of substituents on the pyrrole ring led to the formation of the desired 2-(3-amino-2,4-dicyanophenyl)pyrroles. However, when the pyrrole ring was unsubstituted, the reaction changed direction entirely, producing different classes of compounds (pyrrolyldienols and aminopyrrolizines). mdpi.comnih.gov

| Compound Analogue | Substituent at Position 5-Phenyl | Observed Activity Profile |

|---|---|---|

| Analogue A | 4-Chlorophenyl | Potent COX-2 Inhibitor |

| Analogue B | 4-Bromophenyl | Potent COX-2 Inhibitor |

| Analogue C | Naphthyl | Greater effectiveness against COX-2 |

| Analogue D | 4-Nitrophenyl (on N-1 benzoic acid) | More effective against COX-1 |

| Analogue E | 4-Chlorophenyl (on N-1 benzoic acid) | More effective against COX-1 |

Modern drug design integrates computational methods with experimental testing to build robust SAR models. oncodesign-services.com Computational approaches, such as Field-Based Quantitative Structure-Activity Relationship (FB-QSAR) and molecular docking, provide invaluable insights into how molecules interact with their targets at an atomic level. nih.gov